N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
Historical Development in Pyridazine-Based Therapeutic Agents
The pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms, has historically been underrepresented in pharmaceutical development compared to its azine counterparts like pyridine or pyrimidine. Early applications of pyridazine derivatives were limited to agrochemicals and dyes due to synthetic challenges and perceived metabolic instability. However, the 21st century witnessed a paradigm shift with the approval of relugolix (gonadotropin-releasing hormone receptor antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor), marking pyridazine's entry into mainstream drug development.
The evolution of pyridazine-based therapeutics has been driven by three key factors:
- Polarity and Solubility : The high dipole moment (3.94 D) of pyridazine reduces lipophilicity compared to benzene (ΔLogD~7.4~ ≈ -2.17 units), enhancing aqueous solubility.
- Molecular Recognition : Dual hydrogen-bond acceptors at N-1 and N-2 enable unique interactions with biological targets, as demonstrated in peptide nucleic acid (PNA) systems engaging double-stranded RNA.
- Safety Profile : Reduced cytochrome P450 inhibition compared to pyridine derivatives, potentially lowering drug-drug interaction risks.
Significance in Heterocyclic Medicinal Chemistry
The compound exemplifies strategic hybridization of pyridazine with other pharmacophoric elements:
| Structural Feature | Medicinal Chemistry Rationale |
|---|---|
| Pyridazine core | Provides π-π stacking capability with β-catenin's hydrophobic pocket while maintaining water solubility |
| Cyclopropane carboxamide | Introduces conformational rigidity and modulates electron density at C-3/C-6 positions |
| 2-Fluorophenyl group | Enhances metabolic stability through fluorine's electron-withdrawing effects |
Comparative studies of azine heterocycles reveal pyridazine's unique advantages:
| Property | Pyridazine | Pyridine | Pyrimidine |
|---|---|---|---|
| Dipole Moment | 3.94 D | 2.33 D | 1.48 D |
| H-Bond Acceptor Capacity | 2 sites | 1 site | 2 sites |
| CYP450 Inhibition Risk | Low | High | Moderate |
| Metabolic Stability | Moderate | Low | High |
Research Challenges and Scientific Opportunities
The development of pyridazine-containing therapeutics presents distinct challenges:
Synthetic Complexity
Introduction of the thioether linkage (-S-) between pyridazine and butyl side chains requires careful optimization of:
- Sulfur oxidation state control
- Regioselective substitution patterns
- Compatibility with cyclopropane ring stability
Target Engagement Specificity
While the compound demonstrates nanomolar inhibition of Wnt/β-catenin signaling (IC~50~ = 0.12 μM in HCT116 cells), achieving selectivity over homologous pathways like Notch or Hedgehog remains challenging. Molecular dynamics simulations suggest the cyclopropane moiety induces torsional strain that preferentially stabilizes β-catenin's armadillo repeat domain.
Metabolic Considerations
The ester functional group, while enhancing cell permeability, introduces susceptibility to hydrolytic cleavage. Structural analogs substituting the ester with oxime or benzisoxazole moieties show improved metabolic stability (t~1/2~ increased from 1.2 to 8.7 hours in human hepatocytes).
Current State of Knowledge and Literature Landscape
Recent advancements in pyridazine chemistry have enabled three key developments:
Targeted Protein Degradation
Pyridazine's dual hydrogen-bond acceptors facilitate PROTAC design, with demonstrated efficacy in degrading oncogenic targets like BRD4 (DC~50~ = 3.2 nM).Allosteric Modulation
The compound's binding mode to β-catenin differs from traditional ATP-competitive inhibitors, occupying a hydrophobic pocket adjacent to the ARM domain (K~d~ = 87 nM).Formulation Advances
Co-crystallization with counterions like L-tartrate improves oral bioavailability (F = 62% vs 38% free base).
Ongoing clinical trials focus on optimizing pharmacokinetic parameters while maintaining the delicate balance between target affinity and physicochemical properties.
Properties
IUPAC Name |
N-[6-[4-(2-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-4-1-2-5-14(13)20-16(24)6-3-11-26-17-10-9-15(22-23-17)21-18(25)12-7-8-12/h1-2,4-5,9-10,12H,3,6-8,11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOUEHUQVXOPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article discusses its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19FN4O2S
- Molecular Weight : 374.43 g/mol
- CAS Number : 1021226-04-9
These properties indicate a complex structure that may contribute to its biological activity.
The compound exhibits its biological effects primarily through the inhibition of specific signaling pathways involved in cancer cell proliferation. It targets the Wnt/β-catenin pathway, which is crucial in various cancers. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. Key findings include:
- Cell Lines Tested : SW480 and HCT116 (colon cancer)
- IC50 Values :
- SW480: 2 μM
- HCT116: 0.12 μM
These results indicate a potent inhibitory effect on cancer cell growth, surpassing traditional chemotherapeutics such as 5-FU .
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Model : HCT116 xenografted in BALB/C nu/nu mice
- Findings :
- Significant reduction in tumor volume compared to control groups.
- Decreased expression of Ki67, a proliferation marker.
- Altered expression of genes associated with cancer progression.
These findings suggest that the compound could be a viable candidate for further development as an anticancer agent .
Case Study 1: Colorectal Cancer Treatment
A study focused on the application of this compound in colorectal cancer revealed:
- Objective : To evaluate the efficacy against colorectal cancer cell lines.
- Results :
- The compound effectively inhibited Wnt-dependent transcription.
- Induced apoptosis in treated cells.
This case emphasizes the compound's potential as a therapeutic agent for colorectal cancer management.
Case Study 2: Mechanistic Insights
Another investigation explored the molecular interactions of this compound:
- Objective : To elucidate the binding affinity to β-catenin.
- Results :
- Demonstrated strong binding affinity to the hotspot region of β-catenin.
- Confirmed through structural analysis and docking studies.
These insights are critical for understanding how this compound can be optimized for therapeutic use .
Summary of Research Findings
| Study Type | Cell Lines | IC50 Values (μM) | In Vivo Efficacy |
|---|---|---|---|
| In Vitro | SW480 | 2 | Tumor volume reduction in mice |
| In Vitro | HCT116 | 0.12 | Decreased Ki67 expression |
| Mechanistic Study | β-Catenin | - | Strong binding affinity confirmed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridine/Pyrimidine Derivatives
describes compounds with fluorophenyl, thioether, and carboxamide groups. Key comparisons:
Comparison with Patented Pyridazine Derivatives
details N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide:
Research Findings and Data
Physicochemical Properties
Hypothetical data inferred from structural analogs:
| Property | Target Compound | Analogues | Compound |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | 300–400 g/mol | ~500 g/mol |
| Melting Point | 180–200°C (est.) | 150–220°C | 210–230°C |
| LogP | ~2.5 (moderate) | 1.8–3.0 | ~3.2 (higher polarity) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
